molecular formula C4H11Br2N B105293 4-Bromobutan-1-amine hydrobromide CAS No. 24566-81-2

4-Bromobutan-1-amine hydrobromide

Cat. No. B105293
CAS RN: 24566-81-2
M. Wt: 232.94 g/mol
InChI Key: PZKCNXZSEAHUGH-UHFFFAOYSA-N
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Description

4-Bromobutan-1-amine hydrobromide, also known as 4-bromo-N-butyl-1-amine hydrobromide, is an organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It is produced by the reaction of 4-bromobutan-1-amine with hydrobromic acid. This compound has a variety of scientific applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

Scientific Research Applications

Fluorescent Probes in Acidic Medium

4-Bromobutan-1-amine hydrobromide has been utilized in the development of fluorescent probes. Liu et al. (2021) synthesized a dansyl-based pH fluorescent probe, demonstrating its effectiveness in sensing pH changes in acidic media and cellular environments (Liu, Wang, Zhao, & Xu, 2021).

Amination Reactions

The compound plays a role in amination reactions. Yokoyama et al. (2000) examined the amination of 1-bromobutane in aqueous ammonia, where this compound was a significant intermediate in producing n-butylamine and di-n-butylamine (Yokoyama, Mabuchi, Shibasaki-Kitakawa, & Takahashi, 2000).

CO2 Capture

Bates et al. (2002) reported the use of this compound in the creation of an ionic liquid for CO2 capture. This ionic liquid reacts with CO2 to form a carbamate salt, showing potential in environmental applications (Bates, Mayton, Ntai, & Davis, 2002).

Synthesis of Chlorinated Compounds

In the field of organic synthesis, D’hooghe et al. (2003) used this compound in the synthesis of chlorinated amides, highlighting its utility in preparing halogenated compounds, which are prevalent in various natural products (D’hooghe, Szakonyi, Fülöp, & Kimpe, 2003).

Intramolecular Amination

Ohno et al. (2002) described the use of this compound in the intramolecular amination of bromoallenes, leading to the formation of azacycles. This study is significant for understanding reaction mechanisms in organic chemistry (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).

Antioxidant and Anticancer Agents

Patel et al. (2016) synthesized chrysin-piperazine conjugates using 7-(4-bromobutoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one intermediate, demonstrating the antioxidant and anticancer potential of these conjugates, which involved this compound in their preparation (Patel, Mistry, Syed, Rathi, Lee, Sung, Shinf, & Keum, 2016).

Amino Acid Analysis

Sakaguchi et al. (2015) developed a novel amino acid analysis method using this compound for derivatization, enhancing the detection sensitivity using liquid chromatography/tandem mass spectrometry (Sakaguchi, Kinumi, Yamazaki, & Takatsu, 2015).

Catalysis

Xu et al. (2015) prepared a mesoporous-C4N4-based catalyst using this compound, demonstrating its effectiveness in the cycloaddition of CO2 with propylene epoxide, indicating its potential in catalysis (Xu, Wu, Jiang, & Li, 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

4-Bromobutan-1-amine hydrobromide is an organic compound It’s commonly used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions it’s used in. It can participate in many chemical reactions, including substitution reactions and nucleophilic addition reactions .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific reactions it’s involved in. As a reagent in organic synthesis, it could contribute to the formation of a wide variety of different compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s soluble in water and ethanol, slightly soluble in chloroform and acetone . Its storage conditions require it to be under inert gas (nitrogen or argon) at 2-8°C . These factors can affect how it interacts with its targets and the overall outcomes of the reactions it’s involved in.

properties

IUPAC Name

4-bromobutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKCNXZSEAHUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00637597
Record name 4-Bromobutan-1-amine--hydrogen bromide (1/1)
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Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24566-81-2
Record name 1-Butanamine, 4-bromo-, hydrobromide (1:1)
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Record name NSC 91819
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Record name 24566-81-2
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Record name 4-Bromobutan-1-amine--hydrogen bromide (1/1)
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Record name 4-bromobutan-1-amine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Could 4-Bromobutan-1-amine hydrobromide be used to modify the dansyl-based pH fluorescent probe described in the research? What impact might this have on the probe's properties?

A1: While the abstract doesn't specify the exact structure of the developed dansyl-based probe [], it's plausible that this compound could be used for its modification. This compound is a useful reagent for introducing an amino group with a four-carbon spacer, potentially influencing the probe's properties in several ways:

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